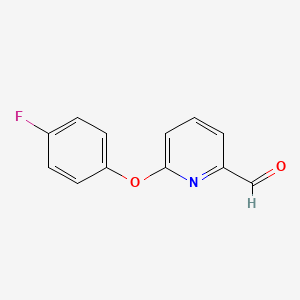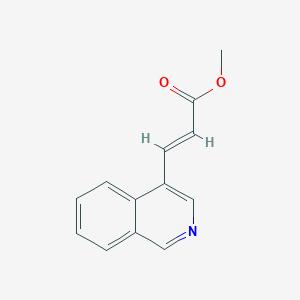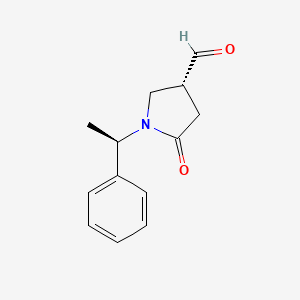
2-Ethyl-4-methyl-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-8-nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a nitro group at the eighth position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-8-nitroquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, the starting materials are 2-ethyl-4-methylquinoline and a nitro-substituted aromatic aldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a suitable catalyst.
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, and nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound can also inhibit specific enzymes or receptors, disrupting essential biological processes in pathogens.
Comparaison Avec Des Composés Similaires
2-Ethyl-4-methyl-8-nitroquinoline can be compared with other similar compounds, such as:
- 4-Methyl-8-nitroquinoline
- 6-Methoxy-4-methyl-8-nitroquinoline
- 6-Chloro-8-nitroquinoline
- 8-Methyl-5-nitroquinoline
These compounds share similar structural features but differ in the position and nature of substituents on the quinoline ring. The unique combination of ethyl, methyl, and nitro groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
20168-48-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3 |
Clé InChI |
RHOGVMOYHYATHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)


![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)

![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)

![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)


